molecular formula C12H19F3N2O4 B2679273 N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid CAS No. 1803611-53-1

N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid

Cat. No.: B2679273
CAS No.: 1803611-53-1
M. Wt: 312.289
InChI Key: MMSSGABHFMBNQS-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide, trifluoroacetic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a hydroxy group, and a piperidinyl group attached to an acetamide backbone, with trifluoroacetic acid as a counterion. Its molecular formula is C12H19F3N2O4, and it has a molecular weight of 312.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Hydroxy Group Introduction: The hydroxy group is usually introduced via hydroxylation reactions, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Piperidinyl Group Attachment: The piperidinyl group is typically introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Acetamide Formation: The acetamide moiety is formed through amidation reactions, often using acyl chlorides or anhydrides in the presence of a base.

    Trifluoroacetic Acid Addition: Finally, trifluoroacetic acid is added to form the trifluoroacetate salt, which can be achieved by simple acid-base reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents such as chromium trioxide or potassium permanganate.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The piperidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Piperidine derivatives, amines, thiols.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and studying protein-ligand interactions.

Medicine

In medicine, N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the synthesis of high-value products and intermediates.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the piperidinyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-hydroxy-2-(morpholin-4-yl)acetamide
  • N-cyclopropyl-2-hydroxy-2-(pyrrolidin-4-yl)acetamide
  • N-cyclopropyl-2-hydroxy-2-(azepan-4-yl)acetamide

Uniqueness

Compared to similar compounds, N-cyclopropyl-2-hydroxy-2-(piperidin-4-yl)acetamide stands out due to the presence of the piperidinyl group, which imparts unique steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-piperidin-4-ylacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.C2HF3O2/c13-9(7-3-5-11-6-4-7)10(14)12-8-1-2-8;3-2(4,5)1(6)7/h7-9,11,13H,1-6H2,(H,12,14);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSSGABHFMBNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2CCNCC2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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